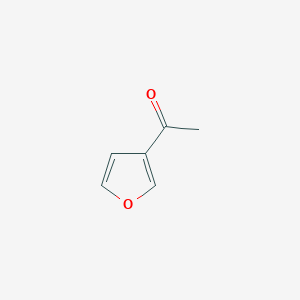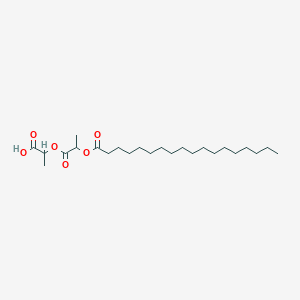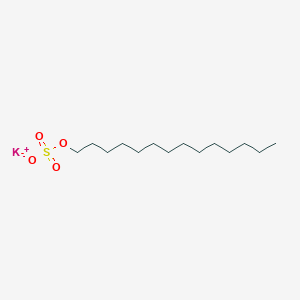
Indium Oxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium oxine, also known as indium 111 oxyquinoline, is a diagnostic radiopharmaceutical compound used primarily for radiolabeling autologous leukocytes. This compound is composed of a 3:1 saturated complex of indium 111 isotope and oxyquinoline. Indium 111 decays by isomeric transition and electron capture to cadmium 111, emitting gamma rays that can be detected with a gamma ray camera. This property makes this compound useful in nuclear medicine for the localization of inflammatory processes and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium oxine is synthesized by reacting indium chloride with oxyquinoline in an aqueous solution. The reaction typically occurs under mild conditions, with the pH of the solution being adjusted to facilitate the formation of the this compound complex. The resulting product is then purified to remove any unreacted starting materials and by-products .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity indium chloride and oxyquinoline. The reaction is carried out in large-scale reactors, and the product is subjected to rigorous quality control measures to ensure its purity and efficacy. The final product is typically supplied as a sterile, non-pyrogenic, isotonic aqueous solution with a pH range of 6.5 to 7.5 .
Chemical Reactions Analysis
Types of Reactions: Indium oxine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form indium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield indium metal and oxyquinoline.
Substitution: this compound can participate in substitution reactions where the oxyquinoline ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed:
Oxidation: Indium oxide and other oxidation products.
Reduction: Indium metal and oxyquinoline.
Substitution: Indium complexes with new ligands such as EDTA and DTPA.
Scientific Research Applications
Indium oxine has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeling agent for studying the behavior of leukocytes and other cells in various chemical environments.
Biology: Employed in cell tracking studies to monitor the migration and distribution of cells in vivo.
Medicine: Utilized in nuclear medicine for the detection of infections, inflammation, and abscesses. .
Industry: Applied in the development of diagnostic tools and techniques for medical imaging.
Mechanism of Action
The mechanism of action of indium oxine involves the radiolabeling of autologous leukocytes. Following intravenous administration, the lipid-soluble this compound complex penetrates the cell membranes of leukocytes. Once inside the cells, indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components. The indium 111 isotope decays by isomeric transition and electron capture, emitting gamma rays that can be detected with a gamma ray camera. This allows for the visualization of the labeled leukocytes and the localization of inflammatory processes and infections .
Comparison with Similar Compounds
Technetium 99m hexamethylpropyleneamine oxime (HMPAO): Another radiopharmaceutical used for leukocyte labeling. It has a shorter half-life compared to indium oxine and is often used for different clinical indications.
Gallium 67 citrate: Used for imaging infections and tumors, but has different imaging properties and biodistribution compared to this compound.
Uniqueness of this compound: this compound is unique due to its high specificity for labeling leukocytes and its ability to provide detailed imaging of inflammatory processes. Its longer half-life compared to technetium 99m HMPAO allows for extended imaging studies, making it particularly valuable in certain clinical scenarios .
Properties
CAS No. |
14514-42-2 |
|---|---|
Molecular Formula |
C27H18InN3O3 |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
indium(3+);quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
InChI Key |
AEGSYIKLTCZUEZ-UHFFFAOYSA-K |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Isomeric SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
| 14514-42-2 | |
Synonyms |
(111In)oxinate(3) 111In-oxine indium oxinate indium oxine indium oxine sulfate, 111In-labeled cpd indium oxine, 111In-labeled cpd indium oxine, 113In-labeled cpd indium oxine, 133In-labeled cpd indium-111-oxine indium-111-oxine sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















